molecular formula C18H18N2O3S2 B2970975 N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 895472-52-3

N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2970975
CAS No.: 895472-52-3
M. Wt: 374.47
InChI Key: IQAZFXKZPGRRON-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide typically involves the condensation of 6-methylbenzo[d]thiazol-2-amine with a suitable tosyl-protected propanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the formation of intermediate compounds followed by their subsequent functionalization. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization have been employed to enhance the efficiency and yield of these synthetic routes .

Chemical Reactions Analysis

N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as piperidine or glacial acetic acid, and reaction temperatures ranging from room temperature to reflux conditions .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-12-3-6-14(7-4-12)25(22,23)10-9-17(21)20-18-19-15-8-5-13(2)11-16(15)24-18/h3-8,11H,9-10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAZFXKZPGRRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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